N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Recent studies have identified derivatives similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide showing significant anticancer activity. For instance, certain analogues have demonstrated potent topoisomerase I-targeting activity and cytotoxic effects against cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies (Ruchelman et al., 2004). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and shown to exhibit moderate to high levels of antitumor activities against various cancer cell lines, highlighting the versatility of these compounds in anticancer drug development (Fang et al., 2016).
Pharmacological Effects
The pharmacological properties of compounds related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide extend beyond anticancer activities. Some derivatives have been investigated for their effects on sleep, with findings suggesting their role in modulating orexin receptors, which are crucial for wakefulness and sleep regulation. This indicates potential applications in treating sleep disorders (Dugovic et al., 2009).
Chemical Synthesis and Applications
The chemical versatility of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide analogues allows for their use in various synthetic approaches. For instance, one-pot, three-component syntheses have been employed to create novel compounds with potential anticancer properties, demonstrating the adaptability of these molecules in medicinal chemistry (Fang et al., 2016). Moreover, the structural manipulation of these compounds has led to insights into separating pharmacological activities, such as P-glycoprotein activity from σ2 receptor affinity, offering new avenues for drug discovery (Pati et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-8-5-6-10-19(16)25-23(29)22(28)24-15-21(26(2)3)18-11-12-20-17(14-18)9-7-13-27(20)4/h5-6,8,10-12,14,21H,7,9,13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBCUSOGWZIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide |
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